Atracurium besylate, (1R,2R,1'S,2'S)-

Stereochemistry Isomeric purity Reference standard identity

Atracurium besylate, (1R,2R,1'S,2'S)- (CAS 96946-50-8) is a single, defined stereoisomer of the benzylisoquinolinium neuromuscular blocking agent atracurium. While the clinically marketed atracurium besylate is a complex mixture of ten optical and geometric isomers arising from four chiral centers , this specific isomer possesses a unique mixed configuration—one tetrahydroisoquinoline unit in the (1R,2R) orientation and the opposite unit in the (1'S,2'S) orientation—making it a meso-type diastereomer distinct from both the racemic mixture and the single-isomer drug cisatracurium (1R,2R,1'R,2'R).

Molecular Formula C65H82N2O18S2
Molecular Weight 1243.5 g/mol
CAS No. 96946-50-8
Cat. No. B13844728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtracurium besylate, (1R,2R,1'S,2'S)-
CAS96946-50-8
Molecular FormulaC65H82N2O18S2
Molecular Weight1243.5 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]
InChIInChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43+,54-,55+;;
InChIKeyXXZSQOVSEBAPGS-UDVWXPNDSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atracurium Besylate (1R,2R,1'S,2'S)- CAS 96946-50-8: Single-Isomer Reference Standard for Neuromuscular Blocker Impurity Profiling


Atracurium besylate, (1R,2R,1'S,2'S)- (CAS 96946-50-8) is a single, defined stereoisomer of the benzylisoquinolinium neuromuscular blocking agent atracurium. While the clinically marketed atracurium besylate is a complex mixture of ten optical and geometric isomers arising from four chiral centers [1], this specific isomer possesses a unique mixed configuration—one tetrahydroisoquinoline unit in the (1R,2R) orientation and the opposite unit in the (1'S,2'S) orientation—making it a meso-type diastereomer distinct from both the racemic mixture and the single-isomer drug cisatracurium (1R,2R,1'R,2'R) [2]. It is officially designated as Atracurium Impurity 6 and Cisatracurium EP Impurity S (besylate salt), supplied as a highly characterized reference standard for analytical method development, method validation, and quality control in pharmaceutical manufacturing [3].

Why Generic Atracurium or Cisatracurium Cannot Substitute for (1R,2R,1'S,2'S)-Atracurium Besylate in Analytical Reference Applications


Generic atracurium besylate (CAS 64228-81-5) is an unresolved mixture of ten stereoisomers with pharmacopeial limits permitting only broad isomeric ratios (55–60% cis-cis, 34.5–38.5% cis-trans, 5–6.5% trans-trans) [1]. Cisatracurium besylate (CAS 96946-42-8) is the single (1R,2R,1'R,2'R)-isomer approved as a therapeutic agent. Neither can serve as a substitute for the (1R,2R,1'S,2'S)-isomer in its primary role as a pharmacopeial impurity reference standard. The mixed R/S stereochemistry of this isomer generates a unique chromatographic retention time and detector response that differs from both the cisatracurium API peak and all other specified impurities [2]. For ANDA filers and QC laboratories, using an incorrect isomer reference would lead to misidentification of impurity peaks, invalid method validation, and potential regulatory citation. The isomer-specific pharmacological profile—intermediate between the more potent R-series and less potent S-series isomers—further precludes any assumption of pharmacological equivalence in receptor-binding or histamine-release assays [3].

Quantitative Differentiation Evidence for (1R,2R,1'S,2'S)-Atracurium Besylate vs. Closest Analogs


Stereochemical Identity: Single Defined Isomer vs. Mult-Isomer Mixture

The (1R,2R,1'S,2'S)-atracurium besylate is a single, fully defined stereoisomer with 4/4 stereocenters resolved (C1: R, C2: R, C1': S, C2': S), in contrast to atracurium besylate USP which is an unresolved mixture of ten isomers specified only by geometric class ratios: 55.0–60.0% cis-cis, 34.5–38.5% cis-trans, and 5.0–6.5% trans-trans [1][2]. This single-isomer identity eliminates the batch-to-batch isomeric variability inherent in the mixture product, making it suitable as a calibrator for impurity quantification where a defined, reproducible reference is required [2].

Stereochemistry Isomeric purity Reference standard identity

Potency Class Differentiation: Mixed R/S Isomer vs. Pure R-Series (Cisatracurium) vs. Racemic Mixture

In the definitive comparative pharmacology study, the ED95 for neuromuscular block (NMB) in anesthetized cats varied approximately 10-fold across the six atracurium isomers tested, from 43 ± 2 μg/kg to 488 ± 56 μg/kg. R-series isomers were consistently more potent than corresponding S-series isomers [1]. Cisatracurium (R,Cis-R',Cis; 51W89) had an ED95 of 62 ± 8 μg/kg, making it approximately 4-fold more potent than atracurium mixture. The (1R,2R,1'S,2'S)-isomer, possessing one R-cis and one S-cis unit, falls into a mixed R/S potency class predicted to be intermediate between pure R-series (ED95 ~62–150 μg/kg) and pure S-series (ED95 >250 μg/kg) based on the demonstrated SAR [1]. This differential potency class has direct implications for receptor-binding assay calibration and pharmacological screening.

Neuromuscular blockade ED95 Structure-activity relationship

Chromatographic Differentiation: Unique Retention Time for Impurity Identification

The (1R,2R,1'S,2'S)-isomer exhibits a distinct chromatographic retention time in the European Pharmacopoeia LC-UV method for atracurium impurity determination, different from the three main isomeric peaks (cis-cis, cis-trans, trans-trans) and from the cisatracurium API peak [1]. In the USP method for atracurium besylate injection, organic impurity profiling uses relative retention times (RRTs) with specified acceptance criteria; the (1R,2R,1'S,2'S)-isomer, as Atracurium Impurity 6, has a defined RRT and relative response factor enabling its specific quantification in stability and batch-release testing [2]. The charged aerosol detection (CAD) method developed by Blazewicz et al. achieved resolution of all three atracurium isomers plus cisatracurium and mivacurium isomers with their impurities, with limits of quantitation of 10 μg/L for atracurium-related species [3].

HPLC impurity profiling Relative retention time Pharmacopeial analysis

Histamine Release and Cardiovascular Safety: Isomer-Dependent Pharmacological Profile

The Wastila et al. study demonstrated that histamine release and cardiovascular effects are highly isomer-dependent. Cisatracurium (R,Cis-R',Cis) produced no significant change in plasma histamine concentrations at doses equivalent to 60× the NMB ED95 (62 ± 8 μg/kg), while atracurium mixture caused an approximately 100-fold increase in plasma histamine within the first minute after administration [1]. All other isomers tested, except cisatracurium, produced cardiovascular effects at high bolus doses (700–4,800 μg/kg). The (1R,2R,1'S,2'S)-isomer, carrying one R-cis unit and one S-cis unit, is predicted to exhibit an intermediate histamine-release propensity between the 'histamine-free' R,Cis-R',Cis isomer and the histamine-releasing S-series isomers, based on the structure-activity relationship established across the six isomers [1].

Histamine release Cardiovascular effects Safety margin

Procurement-Relevant Application Scenarios for (1R,2R,1'S,2'S)-Atracurium Besylate CAS 96946-50-8


ANDA Filing: Impurity Reference Standard for Atracurium/Cisatracurium Drug Product Method Validation

For generic pharmaceutical manufacturers submitting Abbreviated New Drug Applications (ANDAs) for atracurium besylate injection or cisatracurium besylate injection, regulatory agencies require identification and quantification of all specified impurities at or above the identification threshold. The (1R,2R,1'S,2'S)-isomer, designated as Atracurium Impurity 6 (USP) and Cisatracurium EP Impurity S (EP), is a specified impurity that must be resolved from the active pharmaceutical ingredient peaks and other impurity peaks in the HPLC chromatogram. Using this characterized single-isomer reference standard with a defined relative retention time and relative response factor [1] enables accurate peak assignment, method validation (specificity, linearity, accuracy, precision), and batch-release testing. The certificate of analysis (CoA) provided with this reference standard includes comprehensive characterization data (NMR, MS, HPLC purity, water content) compliant with ICH Q3A/Q3B and pharmacopeial guidelines for reference standards [2].

Stereochemical SAR Studies: nAChR Subtype Binding Selectivity Profiling

The four chiral centers of atracurium generate ten stereoisomers with markedly different neuromuscular blocking potencies (ED95 range: 43–488 μg/kg in cats) [3]. The (1R,2R,1'S,2'S)-isomer, as a mixed R/S diastereomer, serves as a critical probe molecule for structure-activity relationship (SAR) studies mapping the stereochemical determinants of nAChR subtype binding. Unlike the symmetric R,R- or S,S-isomers, this mixed isomer allows researchers to test whether the two receptor-binding sites can tolerate heterochiral ligands, providing insight into the binding pocket chirality requirements at the α-δ and α-ε subunit interfaces. Its predicted intermediate pharmacological profile between the potent R-series and weak S-series isomers makes it a valuable comparator for computational docking and electrophysiological studies on expressed nAChR subtypes (α1β1εδ, α3β2, α4β2, α7) [3].

Forced Degradation Studies: Tracking Stereochemical Inversion Pathways

Atracurium besylate undergoes both Hofmann elimination (pH- and temperature-dependent non-enzymatic degradation) and ester hydrolysis, which can be accompanied by stereochemical inversion at one or more chiral centers. The (1R,2R,1'S,2'S)-isomer, already representing a mixed configuration, is a particularly informative marker for monitoring stereochemical integrity during forced degradation (acid, base, oxidative, thermal, photolytic) and accelerated stability studies [2]. Formation of this impurity from cisatracurium (1R,2R,1'R,2'R) via inversion at the C1' and C2' positions would indicate a specific degradation pathway distinct from simple Hofmann elimination. Quantifying this isomer in stability samples using a validated impurity method provides direct evidence of stereochemical degradation kinetics, informing shelf-life specifications and packaging requirements [1].

Quality Control Batch Release: Pharmacopeial Compliance Testing

Both the USP and EP monographs for atracurium besylate and cisatracurium besylate drug substances and drug products include tests for organic impurities with defined acceptance criteria. The USP method specifies relative retention times, relative response factors, and acceptance limits (NMT %) for individual specified impurities [1]. QC laboratories performing batch-release testing must procure and maintain certified reference standards for each specified impurity to ensure accurate quantification. The (1R,2R,1'S,2'S)-isomer reference standard, supplied with full traceability against USP or EP pharmacopeial standards, enables QC laboratories to demonstrate compliance with the impurity limits specified in the drug product monograph. Failure to identify and quantify this impurity correctly could result in out-of-specification results, batch rejection, or regulatory warning letters [2].

Quote Request

Request a Quote for Atracurium besylate, (1R,2R,1'S,2'S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.